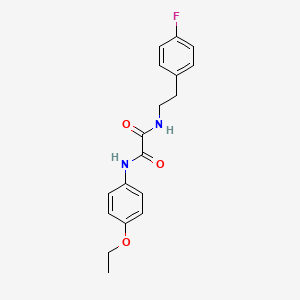

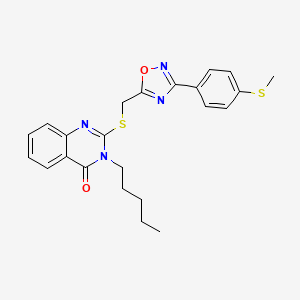

N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide, also known as FENNO, is a chemical compound that belongs to the family of optogenetic tools. Optogenetics is a rapidly growing field of neuroscience, where light-sensitive proteins are used to control the activity of neurons in the brain. FENNO is a genetically encoded protein that allows researchers to selectively activate neurons in the brain using light.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Applications

Role in Orexin Receptor Antagonism : Orexins are peptides implicated in regulating feeding, arousal, and stress. Research indicates that selective antagonism at the orexin-1 receptor (OX1R) could offer novel treatments for binge eating and possibly other disorders with a compulsive component (Piccoli et al., 2012). Another study highlights a brain-penetrant, selective OX1R antagonist showing promise in attenuating stress-induced hyperarousal without causing sleep effects, suggesting a potential for treating anxiety or panic states without sedation (Bonaventure et al., 2015).

Photodynamic Therapy (PDT) : Singlet oxygen and hydroxyl radical formation are critical in PDT, a treatment modality for cancer. Probes for detecting these reactive oxygen species during PDT have been developed, offering insights into the mechanisms of action and potentially enhancing treatment efficacy (Price et al., 2009).

Environmental and Material Science Applications

Fluorescent Probes for Sensing : Developments in fluorescent probes for selective detection of metal ions and other analytes in environmental samples and biological systems showcase the versatility of oxalamide derivatives. These probes offer a novel approach for monitoring contaminants and studying biological processes with high sensitivity and specificity (Zhu et al., 2019).

Polymer Solar Cells : Research into ternary blend polymer solar cells incorporating specific molecular derivatives highlights advancements in materials science aimed at improving solar energy conversion efficiency. This research demonstrates the potential of oxalamide derivatives in facilitating charge transfer at the donor/acceptor interface, contributing to the development of high-efficiency solar cells (Cheng et al., 2014).

Selective Detection of Hydrazine : A ratiometric fluorescent probe has been designed for detecting hydrazine, a highly toxic and reactive compound, in water systems and biological samples. This approach offers a powerful tool for environmental monitoring and safety assessments (Zhu et al., 2019).

Propiedades

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-2-24-16-9-7-15(8-10-16)21-18(23)17(22)20-12-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLBLUAJYRXRKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)

![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)

![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)

![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)